2,4-Dimethoxybenzoyl chloride
Overview
Description
2,4-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoyl chloride and is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2,4-Dimethoxybenzoyl chloride is primarily used as a starting reagent in the synthesis of various compounds . Its primary targets are the molecules it reacts with during these synthesis processes.
Mode of Action
As a benzoyl chloride derivative, this compound is a reactive compound that can participate in various chemical reactions . It can react with different molecules to form new compounds, such as coumestrol , chromenoflavone, and cycloartocarpesin trimethyl ether .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, when used in the synthesis of coumestrol, it contributes to the formation of this compound’s molecular structure .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps synthesize . For example, in the synthesis of coumestrol, it contributes to the formation of this compound’s molecular structure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature and the presence of other chemicals . It’s also worth noting that it’s sensitive to moisture .
Biochemical Analysis
Biochemical Properties
2,4-Dimethoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of coumestrol and chromenoflavone . It interacts with various enzymes and proteins, facilitating the formation of ester bonds. The compound’s reactivity is primarily due to the presence of the benzoyl chloride group, which readily reacts with nucleophiles such as amines and alcohols. This interaction is crucial in the formation of amides and esters, which are essential in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2,4-Dimethoxybenzoic acid . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxybenzoyl chloride typically involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a catalyst like N,N-Dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield this compound with a high yield .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Acylation Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of this compound from 2,4-dimethoxybenzoic acid.
Amines and Alcohols: React with this compound to form amides and esters.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2,4-Dimethoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.
Agrochemicals: Employed in the preparation of growth regulators and fruit thinners for plums and prunes.
Material Science: Used in the development of new materials with specific functional properties.
Comparison with Similar Compounds
- 3,4-Dimethoxybenzoyl Chloride
- 2,5-Dimethoxybenzoyl Chloride
- 2,6-Dimethoxybenzoyl Chloride
- 3,5-Dimethoxybenzoyl Chloride
Uniqueness: 2,4-Dimethoxybenzoyl chloride is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of products it can form. This distinct structure makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,4-dimethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIUXRJCBBXEGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370462 | |
Record name | 2,4-Dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39828-35-8 | |
Record name | 2,4-Dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dimethoxybenzoyl chloride in the synthesis of Cycloartocarpesin trimethyl ether?
A1: this compound acts as an aroylating agent in this synthesis []. It reacts with the lithium enolate of evodionol (2) in a crucial step. This reaction results in the formation of a β-diketone intermediate (3), which is then cyclized to finally yield the target molecule, Cycloartocarpesin trimethyl ether (1b) [].
Q2: Can you elaborate on the reaction mechanism involving this compound and its significance in this specific synthesis?
A2: The lithium enolate of evodionol (2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This attack leads to the formation of a new carbon-carbon bond and the displacement of the chloride ion. The resulting product is the β-diketone (3). This intermediate is then treated with D-toluenesulfonic acid, which catalyzes a cyclodehydration reaction, leading to the formation of the desired chromenoflavone structure found in Cycloartocarpesin trimethyl ether (1b) []. The use of this compound is significant as it introduces the required 2,4-dimethoxybenzoyl moiety onto the evodionol framework, which is essential for constructing the final target molecule.
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